Sensory Profile Differentiation: Sweet-Earthy vs. Caramellic-Fruity Odor Character
The organoleptic properties of 2-butyl-3,5-dimethylpyrazine are explicitly sweet and earthy, in contrast to its positional isomer 2-butyl-3,6-dimethylpyrazine, which is described as caramellic and fruity [1][2]. Both are stated to be used as flavoring agents and not for fragrance use, confirming that the substitution pattern dictates distinct sensory outcomes in application. This qualitative differentiation is critical for product formulation where a specific roasted, sweet-earthy note is required.
| Evidence Dimension | Organoleptic descriptor (odor/taste profile) |
|---|---|
| Target Compound Data | Sweet, earthy (0.10% in propylene glycol) |
| Comparator Or Baseline | 2-Butyl-3,6-dimethylpyrazine: caramellic, fruity; 2-Ethyl-3,5-dimethylpyrazine: roasty, earthy, shrimp-like; 2,5-Dimethylpyrazine: nutty, roasted, baked potato |
| Quantified Difference | Qualitative categorical difference in dominant odor notes; n-butyl chain at 2-position with methyls at 3,5 yields sweet-earthy profile versus fruity for the 3,6-isomer. |
| Conditions | Organoleptic evaluation in propylene glycol/dipropylene glycol at standard flavor evaluation concentrations (0.10%). |
Why This Matters
Flavor houses and food manufacturers cannot substitute the 3,6-isomer or other alkylpyrazines without altering the intended sensory profile of the final product.
- [1] The Good Scents Company. 2-Butyl-3,5-dimethylpyrazine organoleptic data. View Source
- [2] The Good Scents Company. 2-Butyl-3,6-dimethylpyrazine organoleptic data. View Source
